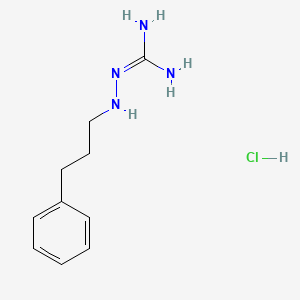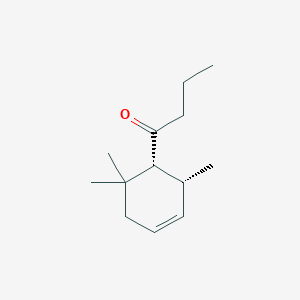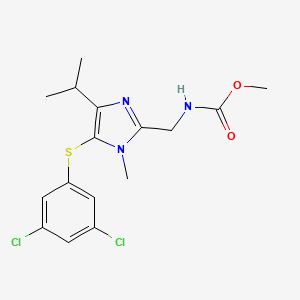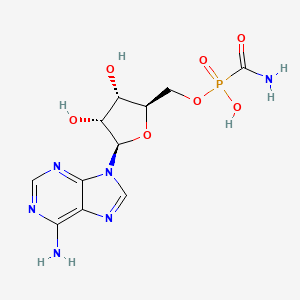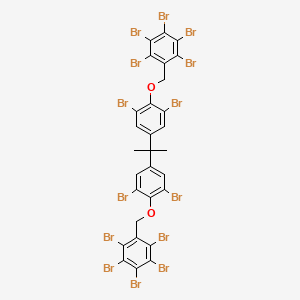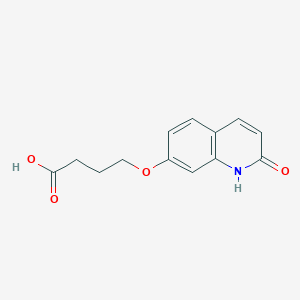
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- is a compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is known for its unique structure, which includes a quinoline moiety linked to a butanoic acid chain. It has various applications in pharmaceutical and chemical research due to its interesting chemical properties and biological activities.
Métodos De Preparación
The synthesis of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolones with butanoic acid derivatives under specific conditions . The reaction typically requires the presence of catalysts and specific solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- can be compared with other similar compounds, such as:
Butanoic acid, 2-oxo-: This compound has a similar butanoic acid chain but lacks the quinoline moiety, leading to different chemical and biological properties.
Butanoic acid, 4-((1,2-dihydro-2-oxo-6-quinolinyl)oxy)-: This compound has a similar structure but with a different substitution pattern on the quinoline ring, resulting in different reactivity and applications.
The uniqueness of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- lies in its specific quinoline substitution, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
62969-59-9 |
|---|---|
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
4-[(2-oxo-1H-quinolin-7-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H13NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3-6,8H,1-2,7H2,(H,14,15)(H,16,17) |
Clave InChI |
UQCUKMDADXRDSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



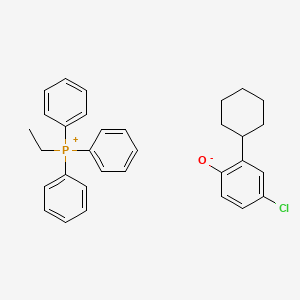
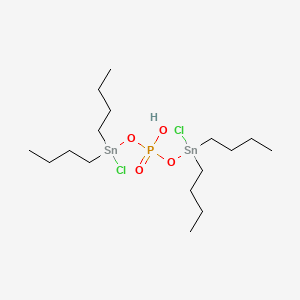
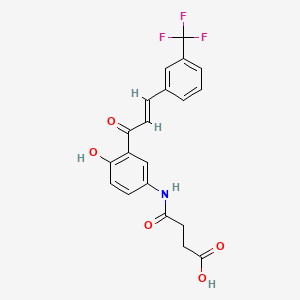
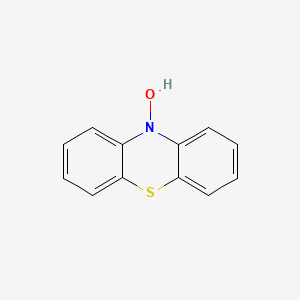
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)
